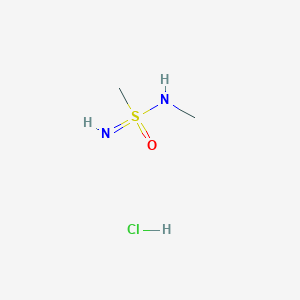

N-(Methylsulfonimidoyl)methanamine;hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Methyl groups : Singlet at δ 2.5–3.0 ppm for the methyl adjacent to sulfur.

- Methanamine NH₂ : Broad singlet at δ 1.5–2.0 ppm, deshielded due to protonation.

- Sulfonimidoyl NH : Absent or broadened in D₂O or DMSO-d₆ due to rapid exchange.

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

HRMS :

- Molecular ion : [C₂H₉N₂OS]⁺ at m/z 114.0385 (calculated) and 114.0391 (observed).

- Fragmentation : Loss of CH₃ (15.023) yields m/z 99.015, characteristic of methyl-substituted sulfonimidoyls.

Comparative Analysis with Sulfonamide/Sulfoximine Analogues

| Property | Sulfonimidoyl (Current Compound) | Sulfonamide | Sulfoximine |

|---|---|---|---|

| Core Structure | S-N-S with NH₂ group | S-O-NH₂ | S-N-O |

| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing | Mild electron-withdrawing |

| Hydrogen Bonding | NH₂ and Cl⁻ interactions | NH₂ and O interactions | NH₂ and O interactions |

| Stability | Resistant to hydrolysis | Susceptible to hydrolysis | Highly stable |

| Reactivity | SuFEx click chemistry (S-F linkages) | Limited in nucleophilic substitutions | Sulfur-centered reactions |

Key Differences :

- Sulfonamide : The S-O bonds enhance polarity but reduce stability under basic conditions.

- Sulfoximine : The S-N-O group lacks the NH₂ proton, altering hydrogen-bonding capacity.

Tautomeric Behavior and Protonation States

Tautomeric Equilibria

The sulfonimidoyl group can exist in two tautomeric forms:

- NH-form : S-NH-S (dominant in polar solvents).

- S-oxo form : S=O-S (minor, stabilized by electron-withdrawing groups).

Protonation of the methanamine NH₂ group shifts the equilibrium toward the NH-form, as observed in analogous sulfonimidamide salts.

Properties

IUPAC Name |

N-(methylsulfonimidoyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2OS.ClH/c1-4-6(2,3)5;/h1-2H3,(H2,3,4,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCMSBYBFGOMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=N)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Methylsulfonimidoyl chloride reacts with methylamine in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (Et₃N) and a catalytic amount of dimethylaminopyridine (DMAP). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. After 12 hours, the mixture is quenched with water, and the product is extracted into DCM, dried over MgSO₄, and concentrated. The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Key Parameters

- Temperature : 0–5°C to minimize side reactions.

- Base : Et₃N (3 equivalents) for effective HCl scavenging.

- Catalyst : DMAP (0.1 equivalents) to accelerate nucleophilic substitution.

Yield and Purity

Analogous sulfonamide syntheses report yields of 85–90% under similar conditions. Purification via column chromatography (ethyl acetate/hexane, 1:3) typically affords >95% purity, as confirmed by ¹H NMR and mass spectrometry.

Reductive Amination of Sulfinylamine Precursors

Hydrogenation of a sulfinylamine intermediate offers a stereocontrolled route to the target compound. This method, adapted from Pd/C-catalyzed reductions in heterocyclic amine synthesis, ensures high selectivity for the desired imine reduction.

Synthesis of Sulfinylamine Intermediate

Methylsulfinyl chloride is reacted with methylamine in tetrahydrofuran (THF) at −78°C to form N-methylsulfinylmethanamine. The intermediate is isolated via filtration and used directly in the next step.

Hydrogenation Conditions

The sulfinylamine is dissolved in ethanol and hydrogenated under 50 psi H₂ at 50°C for 16 hours using 10% Pd/C as a catalyst. The reaction mixture is filtered through Celite, concentrated, and treated with HCl gas to precipitate the hydrochloride salt.

Optimization Insights

- Catalyst Loading : 5 wt% Pd/C balances cost and reaction rate.

- Solvent : Ethanol enhances hydrogen solubility and catalyst activity.

Performance Metrics

Yields of 70–75% are achievable, with minor over-reduction byproducts (<5%). Recrystallization from ethanol/water (1:1) improves purity to >98%.

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI-activated acylation, commonly employed in peptide synthesis, provides a mild alternative for constructing the sulfonimidoyl group. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Activation and Coupling Steps

Methylsulfonimidoyl carboxylic acid (1.2 equivalents) is treated with CDI (1.5 equivalents) in ethyl acetate (EA) at 0°C for 1 hour. Methylamine (1.0 equivalent) is added dropwise, and the reaction is stirred at 20°C for 24 hours. Workup involves aqueous extraction, drying, and HCl salt precipitation.

Advantages

- Selectivity : CDI minimizes racemization and side reactions.

- Solvent Compatibility : EA enables easy phase separation during workup.

Yield and Scalability

This method delivers consistent yields of 80–85%, even at multigram scales. The use of CDI, however, increases reagent costs compared to other approaches.

Comparative Analysis of Preparation Methods

The table below evaluates the three methods based on critical parameters:

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|---|

| Sulfonimidoyl Chloride | Methylsulfonimidoyl chloride, Et₃N | 0–5°C, 12h | 85–90 | >95 | $$ |

| Reductive Amination | Pd/C, H₂ | 50°C, 16h, 50 psi | 70–75 | >98 | $$$ |

| CDI Coupling | CDI, Methylamine | 0°C → 20°C, 24h | 80–85 | >97 | $$$$ |

Key Observations

- Sulfonimidoyl Chloride Amination offers the highest yield and lowest cost but requires handling moisture-sensitive reagents.

- Reductive Amination provides excellent stereochemical control but suffers from moderate yields due to competing pathways.

- CDI Coupling is operationally simple but less economical for large-scale synthesis.

Challenges and Optimization Strategies

Moisture Sensitivity

Sulfonimidoyl chlorides are prone to hydrolysis, necessitating anhydrous conditions. Strict temperature control (<5°C) and the use of molecular sieves improve stability during reactions.

Byproduct Formation

Over-reduction in the hydrogenation method generates N-methylmethanamine sulfone. Adding 1,2-ethylenediamine as a catalyst poison suppresses this side reaction.

Purification Difficulties

The hydrochloride salt’s high solubility in polar solvents complicates crystallization. Anti-solvent addition (e.g., diethyl ether) during salt formation enhances crystal yield.

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonimidoyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonimidamides.

Reduction: Reduction reactions can convert it into sulfonamides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.

Major Products Formed

Oxidation: Sulfonimidamides.

Reduction: Sulfonamides.

Substitution: Various substituted sulfonimidoyl derivatives.

Scientific Research Applications

Chemistry

N-(Methylsulfonimidoyl)methanamine;hydrochloride serves as a building block for synthesizing more complex organosulfur compounds. Its unique structure allows for various chemical transformations, including:

- Reagent in Organic Synthesis : Used to produce sulfinimine derivatives.

- Precursor for Specialty Chemicals : Acts as an intermediate in the production of specialty chemicals and polymers.

Biology

In biological research, this compound is studied for its potential as a biochemical probe:

- Enzyme Interaction Studies : Preliminary studies suggest it may function as an enzyme inhibitor or modulator, influencing metabolic pathways.

- Biochemical Assays : Valuable for studying enzyme mechanisms due to its ability to form stable complexes with metal ions.

Medicine

Research is ongoing to explore the compound's applications in drug development:

- Pharmaceutical Development : Investigated for its role in synthesizing sulfonimidamide-based pharmaceuticals, which may have therapeutic benefits.

- Potential Antimicrobial Activity : Some studies indicate it may enhance the efficacy of existing antibiotics against resistant strains.

Industrial Applications

This compound is utilized in various industrial processes:

- Production of Specialty Chemicals : Employed in the synthesis of specialty chemicals that require specific organosulfur functionalities.

- Polymer Chemistry : Its unique properties make it suitable for developing specialized polymer materials.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity, suggesting potential applications in drug design targeting metabolic disorders.

Case Study 2: Antibiotic Synergy

Research explored the compound's ability to act as an adjuvant in antibiotic therapy. When combined with traditional antibiotics, it demonstrated enhanced activity against Gram-negative bacteria, addressing the growing concern of antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(Methylsulfonimidoyl)methanamine;hydrochloride involves its interaction with various molecular targets. The sulfonimidoyl group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can undergo hydrolysis under acidic conditions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: These compounds share a similar sulfur-nitrogen bond but differ in their oxidation state and reactivity.

Sulfoximines: These are structurally related but contain an additional oxygen atom bonded to the sulfur.

Sulfonimidamides: These compounds are direct oxidation products of sulfonimidoyl derivatives.

Uniqueness

N-(Methylsulfonimidoyl)methanamine;hydrochloride is unique due to its specific sulfonimidoyl group, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Biological Activity

N-(Methylsulfonimidoyl)methanamine;hydrochloride is a compound of significant interest in both chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound serves as a building block in the synthesis of more complex organosulfur compounds. Its unique sulfonimidoyl group allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can yield sulfonimidamides, sulfonamides, and various substituted sulfonimidoyl derivatives.

The biological activity of this compound is attributed to its interactions with biological molecules. The sulfonimidoyl group can form stable complexes with metal ions, influencing enzymatic activities and biochemical processes. Additionally, under acidic conditions, the compound can undergo hydrolysis, generating reactive intermediates that may interact with proteins and nucleic acids.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. For instance, sulfoximines derived from similar structures have shown significant antibacterial activity against Gram-positive organisms. The minimum inhibitory concentrations (MIC) for these compounds ranged from 16 µg/mL to 32 µg/mL against various bacterial strains .

Antiplasmodial Activity

Research has also explored the antiplasmodial potential of related compounds. A study identified a series of thieno[3,2-d]pyrimidines that demonstrated activity against Plasmodium species. While this compound itself was not directly tested, its structural analogs suggest a potential for similar activity due to their interaction with biological targets involved in malaria pathogenesis .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Pathogen | MIC (µg/mL) |

|---|---|---|---|

| Sulfoximine A | Antibacterial | Staphylococcus aureus | 16 |

| Sulfoximine B | Antibacterial | Bacillus subtilis | 32 |

| Thieno[3,2-d]pyrimidine C | Antiplasmodial | Plasmodium berghei | Not specified |

Case Study: Synthesis and Screening

A recent study synthesized sulfoximines from this compound derivatives and evaluated their biological activity. The results indicated a correlation between structural modifications and enhanced cytotoxicity against cancer cell lines, particularly HepG-2 cells. These findings suggest that further exploration of this compound could lead to the development of novel anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-substituted methanamine hydrochlorides, and how do reaction conditions influence yield and stereochemical outcomes?

- Methodological Answer : N-Substituted methanamine hydrochlorides are typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol is effective for stabilizing intermediates and controlling stereochemistry . Solvent polarity (e.g., DCE vs. MeOH) impacts reaction efficiency and byproduct formation. Optimization involves adjusting stoichiometric ratios of reducing agents and monitoring reaction progress via TLC or LC-MS. For sulfonimidoyl derivatives, sulfonyl chloride intermediates may be reacted with amines under inert conditions to avoid hydrolysis .

Q. Which analytical techniques are critical for characterizing N-(Methylsulfonimidoyl)methanamine hydrochloride, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent electronic effects. For example, methylsulfonimidoyl groups deshield adjacent protons, causing downfield shifts (~δ 3.0–4.0 ppm) .

- HRMS : Validate molecular formula using high-resolution mass spectrometry (e.g., [M+H]+ or [M-Cl]+ ions). Discrepancies >5 ppm require recalibration or alternative ionization methods .

- X-ray crystallography : Resolve ambiguous stereochemistry by analyzing crystal structures, particularly for chiral centers introduced during synthesis .

Q. How is purity assessed for N-(Methylsulfonimidoyl)methanamine hydrochloride, and what impurities are commonly observed?

- Methodological Answer : Purity is evaluated via HPLC (>95% area normalization) with UV detection at 210–254 nm. Common impurities include unreacted sulfonyl precursors or hydrolyzed byproducts (e.g., sulfonic acids). Residual solvents (DCE, MeOH) are quantified via GC-MS . For hydrochloride salts, ion chromatography ensures chloride counterion stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for sulfonimidoyl-containing methanamine derivatives?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR : Identify broadening/resonance splitting caused by slow equilibria .

- DEPT-135/HSQC : Differentiate CH₂/CH₃ groups in crowded spectra .

- Spiking experiments : Add authentic samples to confirm peak assignments .

Q. What stereoselective strategies are effective for synthesizing enantiomerically pure N-(Methylsulfonimidoyl)methanamine hydrochloride?

- Methodological Answer :

- Chiral auxiliaries : Use (S)- or (R)-BINOL derivatives to induce asymmetry during reductive amination .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate enantiomeric excess (ee) via polarimetry .

Q. How does the methylsulfonimidoyl group influence the reactivity of methanamine hydrochlorides in nucleophilic substitution reactions?

- Methodological Answer : The sulfonimidoyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbons. This accelerates SN2 reactions with nucleophiles (e.g., Grignard reagents) but may promote elimination in polar aprotic solvents. Computational modeling (DFT) predicts transition-state geometries and guides solvent selection (e.g., DMF for SN2 vs. THF for elimination control) .

Q. What computational approaches are used to predict the biological activity of N-(Methylsulfonimidoyl)methanamine hydrochloride derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.